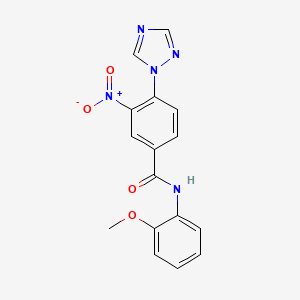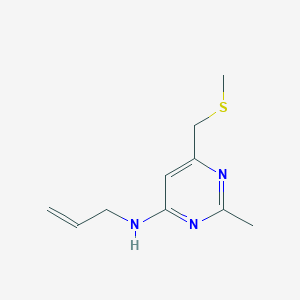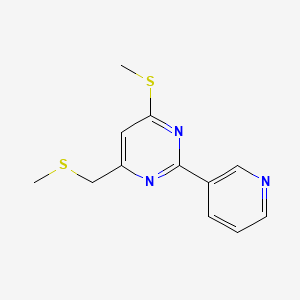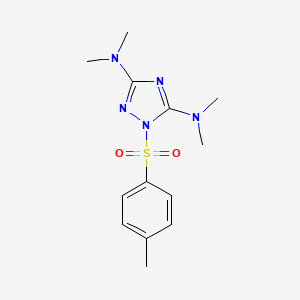
N,N,3,5-tetramethyl-4-isoxazolecarboxamide
Übersicht
Beschreibung
“N,N,3,5-tetramethyl-4-isoxazolecarboxamide” is a chemical compound with the molecular formula C8H12N2O2 . It has a molecular weight of 168.19 . It is used for medicinal purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered heterocyclic moiety with one oxygen atom and one nitrogen atom at adjacent positions . The substitution of various groups on the isoxazole ring imparts different activity .Chemical Reactions Analysis
In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .Physical And Chemical Properties Analysis
“this compound” has a molecular formula of C8H12N2O2 and a molecular weight of 168.19 .Wirkmechanismus
N,N,3,5-tetramethyl-4-isoxazolecarboxamide acts by binding to the outer pore of voltage-gated sodium channels, preventing the flow of sodium ions into neurons and thereby blocking the transmission of nerve impulses. This results in the loss of sensory and motor function, as well as respiratory failure and death in severe cases. This compound is highly specific for sodium channels, and does not affect other ion channels or neurotransmitter receptors.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects on the body. In addition to its effects on sodium channels, this compound has been shown to inhibit the release of neurotransmitters such as acetylcholine and glutamate, and to disrupt the function of the endoplasmic reticulum and Golgi apparatus. This compound also has potent cardiotoxic effects, and can cause arrhythmias and cardiac arrest.
Vorteile Und Einschränkungen Für Laborexperimente
N,N,3,5-tetramethyl-4-isoxazolecarboxamide is a valuable tool for investigating the properties of voltage-gated sodium channels and their role in neuronal function. Its high specificity and potency make it a useful tool for studying ion channel function in isolation. However, this compound is also highly toxic and must be handled with care. Its use in laboratory experiments requires strict safety protocols to prevent accidental exposure.
Zukünftige Richtungen
There are several potential future directions for research on N,N,3,5-tetramethyl-4-isoxazolecarboxamide and related compounds. One area of interest is the development of new drugs for the treatment of pain and other neurological disorders. This compound has been shown to be effective in blocking pain transmission, and efforts are underway to develop new drugs that target sodium channels in a more selective and specific manner. Another area of interest is the study of this compound-resistant sodium channels, which have been identified in certain species of animals. Understanding the molecular basis of this compound resistance could lead to the development of new drugs that target these channels and are more effective in treating pain and other neurological disorders.
Wissenschaftliche Forschungsanwendungen
N,N,3,5-tetramethyl-4-isoxazolecarboxamide has been extensively studied for its effects on ion channels and neuronal function. It is commonly used as a tool for investigating the properties of voltage-gated sodium channels, which play a crucial role in the generation and propagation of action potentials in neurons. This compound can selectively block these channels, allowing researchers to study their function in isolation. This compound has also been used to study the role of sodium channels in pain perception, as well as in the development of new drugs for the treatment of pain and other neurological disorders.
Eigenschaften
IUPAC Name |
N,N,3,5-tetramethyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-5-7(6(2)12-9-5)8(11)10(3)4/h1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINWFBPYNZXOBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201265245 | |
| Record name | N,N,3,5-Tetramethyl-4-isoxazolecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201265245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
478031-51-5 | |
| Record name | N,N,3,5-Tetramethyl-4-isoxazolecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478031-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N,3,5-Tetramethyl-4-isoxazolecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201265245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![16,18-Dioxo-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl 3-methylbenzoate](/img/structure/B3140544.png)
![Methyl 3-{[2-(methylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-yl]sulfanyl}phenyl ether](/img/structure/B3140546.png)
![N-(4-chlorophenyl)-2-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B3140551.png)
![1-[(2-Methylphenyl)methyl]-2-(trifluoromethyl)benzimidazole](/img/structure/B3140552.png)
![Ethyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetate](/img/structure/B3140558.png)
![1-(4-fluorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone](/img/structure/B3140563.png)
![6-{[3-(Trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B3140571.png)






